Sarcinaxanthin
Description
Historical Context of Sarcinaxanthin Discovery and Initial Characterization
This compound is classified as a γ-cyclic C50 carotenoid, a unique structural characteristic within the diverse family of carotenoids. Its presence has been documented in specific bacterial species, notably Micrococcus luteus and Micrococcus yunnanensis. nih.govnih.gov The absolute configuration of this compound was reported in 1977. lipidmaps.org
Significant strides in understanding this compound's biosynthesis were made with the cloning and characterization of its biosynthetic gene cluster (including crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX) in Micrococcus luteus NCTC2665. This seminal work revealed that this compound biosynthesis from farnesyl pyrophosphate (FPP) proceeds through a pathway involving C40 lycopene (B16060), C45 nonaflavuxanthin, and C50 flavuxanthin intermediates before culminating in this compound. This elucidation marked the first detailed description of a γ-cyclic C50 carotenoid biosynthetic pathway. asm.orgnih.gov
Initial characterization of this compound and its derivatives involved a combination of advanced analytical techniques. For instance, related C50 carotenoids like bacterioruberin (B1237277) have been isolated and identified using chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), alongside spectroscopic techniques including mass spectrometry (MS), nuclear magnetic resonance (NMR) analysis, and circular dichroism (CD) spectroscopy, as well as chemical methods like silylation and methylation. asm.org For this compound specifically, liquid chromatography-mass spectrometry (LC-MS) has been employed for identification, and comprehensive proton nuclear magnetic resonance (¹H NMR) assignments and fast atom bombardment mass spectrometry/mass spectrometry (FAB-MS/MS) analyses have been reported for its glucosylated compounds, this compound monoglucoside and this compound diglucoside. nih.govasm.org
Significance of C50 Carotenoids in Biological Systems and Research
Carotenoids are ubiquitous natural pigments, with over 750 distinct compounds identified and categorized based on the number of carbon atoms in their backbone, typically C30, C40, or C50. asm.org While the majority of identified carotenoids possess a C40 backbone, C50 carotenoids are less prevalent and are primarily synthesized by specific bacterial genera, such as Corynebacterium, Dietzia, and Micrococcus, as well as by extremely halophilic archaea, including Halobacterium salinarum. asm.org
The biological significance of C50 carotenoids, including this compound, is largely attributed to their robust antioxidant properties, which stem from their extended systems of conjugated double bonds. mdpi.comresearchgate.netdoi.org These compounds play crucial roles in biological systems, functioning as accessory pigments in photosynthesis, potent antioxidants, protective agents against light-induced damage, and stabilizers of cellular membranes. asm.orgnih.govmdpi.com
Beyond these general functions, C50 carotenoids exhibit specific adaptive roles. For example, bacterioruberin, another C50 carotenoid, has been shown to regulate membrane fluidity, contributing to cold adaptation and enhancing resistance to freeze-thaw stress in certain bacterial species. nih.govmdpi.com Furthermore, C50 carotenoids demonstrate superior singlet oxygen quenching activity compared to their C30 and C40 counterparts, and even to α-tocopherol. researchgate.netjst.go.jp The unique structural features of C50 carotenoids, such as the longer hydrocarbon chain and higher number of conjugated double bonds in bacterioruberin compared to C40 β-carotene, contribute to their exceptional scavenging activity. mdpi.com
The multifaceted biological activities of C50 carotenoids have garnered significant research interest, highlighting their potential applications across various industries, including pharmaceutical, nutraceutical, food, and cosmetic sectors. doi.orgmdpi.comtandfonline.com Studies have also indicated that C50 carotenoids, such as bacterioruberin, may offer anti-inflammatory, anti-tumoral, and immunomodulatory benefits. mdpi.com
Overview of Current this compound Academic Inquiry and Knowledge Gaps
Current academic inquiry into this compound primarily focuses on comprehensively understanding its biological activities and exploring its potential applications. ontosight.ai This involves ongoing research into its extraction, purification, and characterization from natural microbial sources, as well as the development of synthetic methods for its production. ontosight.ai
Significant efforts are dedicated to optimizing the production of this compound. For instance, heterologous expression systems in Escherichia coli have been utilized to study its biosynthesis and enhance production yields, with reported yields reaching up to 2.5 mg per gram of cell dry weight in shake flask cultures. asm.orgnih.gov Recent studies have also identified new microbial producers, such as Kocuria palustris, isolated from Brazil's Caatinga soil, and have investigated the optimization of this compound production by manipulating environmental factors like agitation, aeration, and light exposure. researchgate.netejbiotechnology.info
Beyond production, research continues to evaluate the specific antioxidant and photoprotective activities of this compound. researchgate.netejbiotechnology.info Investigations also extend to its glucosylated derivatives, this compound monoglucoside and this compound diglucoside, examining their antioxidative properties. nih.gov Furthermore, academic inquiry includes studies on the enzymatic cleavage of this compound by carotenoid-cleavage enzymes, which can lead to the generation of norisoprenoid flavors. researchgate.net Engineering bacterial strains, such as Corynebacterium glutamicum, for the production of this compound also represents an active area of research. researchgate.net
Despite the ongoing investigations into microbial pigments, including this compound, there remains a notable gap in fully understanding their comprehensive applications and the broader biosynthetic potential of producer microorganisms like Micrococcus species for novel compounds. mdpi.comnih.govoup.com Continued research is essential to fully elucidate this compound's properties, identify new sources, and unlock its complete range of potential applications in health and disease prevention. ontosight.ai
Data Tables
Table 1: Antioxidative Activities (IC50 Values) of this compound and its Glucosylated Derivatives nih.gov
| Compound | IC50 (µM) |
| This compound | 57 |
| This compound Monoglucoside | 54 |
| This compound Diglucoside | 74 |
Table 2: this compound Production and Activities from Microbial Sources
| Source Organism | Production Yield | Antioxidant Activity (% Inhibition) | Sun Protection Factor (SPF) | Reference |
| Micrococcus luteus Otnes7 (heterologous expression in E. coli) | Up to 2.5 mg/g cell dry weight | Not specified | Not specified | asm.orgnih.gov |
| Kocuria palustris FT-7.22 | 112,480 µg/L (optimized conditions) | 76.53 ± 0.09% | 9.36 ± 0.52 | ejbiotechnology.info |
Structure
2D Structure
Properties
CAS No. |
11031-47-3 |
|---|---|
Molecular Formula |
C50H72O2 |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
(E)-4-[(1R,3R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3R)-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,2-dimethyl-6-methylidenecyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2-dimethyl-4-methylidenecyclohexyl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-26,33-34,45-48,51-52H,7-8,27-32,35-36H2,1-6,9-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1 |
InChI Key |
XFXHBQLETDDGGF-XUYZKQIISA-N |
SMILES |
CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO |
Isomeric SMILES |
C/C(=C\C[C@@H]1C([C@@H](C(=C)CC1)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CCC2=C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)/CO |
Canonical SMILES |
CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarcinaxanthin; |
Origin of Product |
United States |
Natural Occurrence and Producer Organisms of Sarcinaxanthin
Microbial Biodiversity of Sarcinaxanthin Production
The ability to produce this compound is distributed among several bacterial genera, most notably within the phylum Actinobacteria.
Micrococcus luteus Strains and Their Carotenoid Biosynthesis Capabilities
Micrococcus luteus, a Gram-positive bacterium, is a prominent producer of this compound. ebsco.comnih.gov This species is characterized by the formation of bright yellow colonies, a direct result of the accumulation of this C50 carotenoid. wickhammicro.co.uk The biosynthetic pathway for γ-cyclic this compound in Micrococcus luteus NCTC2665 has been extensively studied. nih.govresearchgate.netnih.gov It involves the conversion of the C40 carotenoid lycopene (B16060) to this compound through a series of enzymatic steps. nih.govresearchgate.netnih.gov
The key genes involved in this pathway include crtE, crtB, crtI, crtE2, crtYg, and crtYh. nih.govresearchgate.netmdpi.com The process begins with the formation of lycopene, which is then elongated by the enzyme lycopene elongase (CrtE2) to produce the C50 acyclic carotenoid, flavuxanthin. scispace.com Subsequently, the C50 γ-cyclase, a heterodimeric enzyme composed of CrtYg and CrtYh subunits, catalyzes the cyclization of flavuxanthin to form this compound. scispace.comresearchgate.net Some strains of M. luteus also possess the crtX gene, which encodes a glycosyltransferase responsible for the glucosylation of this compound to form this compound monoglucoside and diglucoside. nih.govresearchgate.netnih.gov
Different strains of M. luteus exhibit varying capabilities in this compound production. For instance, the marine isolate Otnes7 has been identified as a superior producer of this compound compared to other known strains. nih.govwipo.int Research has also shown that the expression of M. luteus genes in other organisms, such as Escherichia coli, can lead to the heterologous production of this compound. nih.govresearchgate.net
The biosynthesis of this compound in M. luteus proceeds through several intermediates, including:
Farnesyl pyrophosphate (FPP) nih.govnih.gov
Kocuria palustris as a Producer of this compound
Kocuria palustris, another member of the Micrococcaceae family, has been identified as a producer of this compound. jst.go.jpejbiotechnology.infonih.gov Strains of this bacterium isolated from the soil of the Caatinga domain in Northeastern Brazil have been shown to produce this rare C50 carotenoid. ejbiotechnology.infonih.gov The yellow pigment extracted from K. palustris has absorption maxima characteristic of this compound. nih.gov
Studies on K. palustris isolates FT-7.22 and FT-5.12 have demonstrated their ability to synthesize this compound, with one isolate reaching a concentration of 112,480 μg/L under optimized conditions. ejbiotechnology.info This was the first report of carotenoid production by this species from the Caatinga region. ejbiotechnology.info
Micrococcus yunnanensis and Related Species
Micrococcus yunnanensis, a moderately halophilic bacterium, is also a known producer of this compound and its glucosylated derivatives. jst.go.jpresearchgate.net A strain designated AOY-1, isolated from a marine environment, was found to produce this compound, this compound monoglucoside, and this compound diglucoside. jst.go.jpresearchgate.net The production of this compound has been reported in other Micrococcus species as well. researchgate.netscialert.net
Other Bacterial Genera and Isolates (e.g., Cellulomonas biazotea, coryneform organisms)
The production of this compound is not limited to the Micrococcus and Kocuria genera. The yellow-pigmented bacterium Cellulomonas biazotea (ATCC 486) has been found to contain a principal carotenoid presumed to be identical to this compound. nih.govnih.gov This C50 carotenoid was identified as 2,2'-bis(4-hydroxy-3-methyl-2-butenyl)-gamma,gamma-carotene. nih.gov
Furthermore, this compound has been identified in a coryneform organism. google.com Corynebacterium glutamicum, a well-known industrial microorganism, naturally produces the C50 carotenoid decaprenoxanthin (B1670095). nih.govfrontiersin.org However, through metabolic engineering, C. glutamicum has been successfully engineered to produce non-native carotenoids, including this compound. frontiersin.org
Ecological Distribution and Environmental Niches of this compound-Producing Microorganisms
This compound-producing microorganisms are ubiquitous and can be found in a wide range of environments. ebsco.com
Micrococcus luteus is commonly found in diverse habitats, including soil, dust, water, and air. ebsco.comwickhammicro.co.uknih.gov It is also a common inhabitant of the skin flora of humans and other mammals. ebsco.comwickhammicro.co.ukmicrobiologics.com Strains have been isolated from various sources such as freshwater lakes, marine environments, and food products like milk and cheese. wickhammicro.co.ukdsmz.de Their ability to withstand harsh conditions, including high doses of UV radiation, contributes to their widespread distribution. wickhammicro.co.uk
Kocuria palustris is typically found in soil and water environments. ontosight.aisjomr.org.ineuropub.co.uk The type strains were originally isolated from the rhizoplane of the narrow-leaved cattail (Typha angustifolia) in a river tributary. dsmz.denih.gov They have also been isolated from human skin. sjomr.org.ineuropub.co.uk These bacteria are known to be resilient, capable of growing in high salt concentrations. ontosight.ai
Micrococcus yunnanensis has been isolated from the roots of Polyspora axillaris and marine environments, indicating its association with both terrestrial and aquatic ecosystems. jst.go.jp
The broad ecological distribution of these this compound-producing bacteria highlights their adaptability and the diverse roles this carotenoid may play in their survival and interaction with the environment.
Table of this compound-Producing Organisms and Their Habitats:
| Organism | Habitat |
| Micrococcus luteus | Soil, dust, water, air, human skin, marine environments, food products ebsco.comwickhammicro.co.uknih.govmicrobiologics.comdsmz.de |
| Kocuria palustris | Soil, water, rhizoplane of aquatic plants, human skin ontosight.aisjomr.org.ineuropub.co.ukdsmz.denih.gov |
| Micrococcus yunnanensis | Plant roots, marine environments jst.go.jp |
| Cellulomonas biazotea | Not specified in provided results |
| Coryneform organisms | Not specified in provided results |
Sarcinaxanthin Biosynthesis and Metabolic Pathways
Elucidation of the Sarcinaxanthin Biosynthetic Pathway from Precursors
The biosynthesis of this compound commences with the precursor molecule farnesyl pyrophosphate (FPP). nih.govresearchgate.netasm.org The pathway proceeds through a series of distinct intermediate compounds, transforming from a C15 precursor to the final C50 carotenoid. The elucidated pathway involves the sequential conversion of FPP to C40 lycopene (B16060), followed by elongation to C45 nonaflavuxanthin, then to C50 flavuxanthin, and ultimately to C50 this compound. nih.govresearchgate.netasm.orgsintef.noebi.ac.uk Additionally, this compound can undergo further modification, with glucosylation being catalyzed by the product of the crtX gene. nih.govresearchgate.netasm.org This comprehensive pathway has been characterized through studies involving heterologous expression of the relevant gene clusters in model organisms like Escherichia coli. nih.govresearchgate.netasm.orgsintef.no
Genetic Basis of this compound Biosynthesis
The production of this compound is governed by a specific set of genes organized into a biosynthetic gene cluster.
The this compound biosynthetic gene cluster in Micrococcus luteus NCTC2665 has been identified and characterized, comprising seven key genes: crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX. researchgate.netnih.govresearchgate.netasm.org Each gene encodes an enzyme responsible for specific steps in the pathway:
crtE : Encodes geranylgeranyl pyrophosphate (GGPP) synthase, which catalyzes the conversion of FPP to GGPP. asm.orgresearchgate.net
crtB : Encodes phytoene (B131915) synthase, responsible for the condensation of two GGPP molecules to form phytoene. asm.orgresearchgate.net
crtI : Encodes phytoene desaturase, which converts phytoene into lycopene. asm.orgresearchgate.net
crtE2 : Encodes lycopene elongase, an enzyme crucial for the elongation of C40 lycopene to longer-chain carotenoid intermediates. asm.orgresearchgate.net
crtYg and crtYh : These two genes encode subunits that together form the C50 carotenoid γ-cyclase. This enzyme complex is responsible for the cyclization of flavuxanthin to yield this compound. researchgate.netasm.orgresearchgate.net In Micrococcus, the C50 beta-cyclase (CrtY) is notably split into these two subunits. researchgate.net
crtX : Encodes a glycosyl transferase, which facilitates the glucosylation of this compound. nih.govresearchgate.netasm.org
The functions of these genes are summarized in the table below:
| Gene Name | Predicted Gene Product | Function in this compound Biosynthesis |
| crtE | Geranylgeranyl Pyrophosphate Synthase | Converts Farnesyl Pyrophosphate (FPP) to Geranylgeranyl Pyrophosphate (GGPP). asm.org |
| crtB | Phytoene Synthase | Condenses two GGPP molecules to form phytoene. asm.org |
| crtI | Phytoene Desaturase | Converts phytoene into lycopene. asm.org |
| crtE2 | Lycopene Elongase | Elongates C40 lycopene to C45 and C50 intermediates. asm.org |
| crtYg | C50 Carotenoid γ-Cyclase Subunit | Forms a heterodimeric enzyme with CrtYh for cyclization. researchgate.netasm.org |
| crtYh | C50 Carotenoid γ-Cyclase Subunit | Forms a heterodimeric enzyme with CrtYg for cyclization. researchgate.netasm.org |
| crtX | Glycosyl Transferase | Catalyzes the glucosylation of this compound. nih.govasm.org |
The this compound biosynthetic gene cluster in M. luteus NCTC2665 has been extensively characterized in terms of its chromosomal organization. researchgate.netresearchgate.netnih.gov Comparative genomic analyses have revealed structural and sequence similarities between the M. luteus cluster and other C50 carotenoid biosynthetic gene clusters, such as those for decaprenoxanthin (B1670095) in Corynebacterium glutamicum and C.p.450 in Dietzia sp. CQ4. researchgate.netasm.orgnih.gov The deduced gene products from M. luteus exhibit primary sequence identities ranging from 27% to 55% when compared to the enzymes involved in the decaprenoxanthin and C.p.450 biosynthetic pathways. asm.orgnih.gov This comparative genomics highlights evolutionary relationships and conserved enzymatic functions across different bacterial species producing C50 carotenoids.
Enzymatic Steps and Intermediate Compounds
The biosynthesis of this compound is a multi-step enzymatic process involving several key intermediate compounds.
The pathway for this compound begins with farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. nih.govresearchgate.netasm.org FPP is converted to geranylgeranyl pyrophosphate (GGPP), a C20 compound, by the enzyme geranylgeranyl pyrophosphate synthase, encoded by crtE. asm.orgresearchgate.net Subsequently, two molecules of GGPP are condensed to form phytoene, the first colorless C40 carotenoid, a reaction catalyzed by phytoene synthase (crtB). researchgate.net Phytoene then undergoes desaturation, a process mediated by phytoene desaturase (crtI), to yield C40 lycopene. asm.orgresearchgate.net
C40 lycopene serves as a pivotal intermediate in the this compound biosynthetic pathway. nih.govresearchgate.netasm.orgsintef.no From lycopene, the pathway diverges from typical C40 carotenoid synthesis. Lycopene is elongated by the enzyme lycopene elongase (crtE2) through the addition of C5 isoprenoid units. asm.orgresearchgate.net This elongation leads to the formation of C45 nonaflavuxanthin, which is then further elongated to C50 flavuxanthin. nih.govresearchgate.netasm.orgsintef.noebi.ac.uk The final cyclization step, converting the linear C50 flavuxanthin into the γ-cyclic C50 this compound, is catalyzed by the concerted action of the C50 carotenoid γ-cyclase, which is composed of the CrtYg and CrtYh subunits. researchgate.netnih.govresearchgate.netasm.orgresearchgate.net
Structural Features and Stereochemical Elucidation of Sarcinaxanthin
Methodologies for Elucidating Sarcinaxanthin's Core Structure
The elucidation of this compound's C₅₀ carotenoid framework relied on a combination of advanced spectroscopic techniques. Initial structural hypotheses were refined and confirmed through comprehensive analysis of data from proton nuclear magnetic resonance (¹H NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. iupac.orgscispace.com
| Methodology | Application in this compound Structure Elucidation | Key Findings |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Provided detailed information about the chemical environment of hydrogen atoms. Used shift reagents like Eu(dpm)₃ to resolve complex signals. | Confirmed the presence of terminal methylene (B1212753) groups (δ 4.53, 4.76), gem-dimethyl groups, and other characteristic signals of the polyene chain. Indicated a centrosymmetric structure. scispace.com |
| Mass Spectrometry (MS) | Determined the molecular mass and analyzed fragmentation patterns to deduce the structural components. | Confirmed the C₅₀ molecular formula and revealed characteristic in-chain eliminations and end-group fragmentations. iupac.orgscispace.com |
| Infrared (IR) Spectroscopy | Identified specific functional groups based on their vibrational frequencies. | Detected a medium intensity absorption band at 890 cm⁻¹, characteristic of terminal methylene groups, supporting the γ-ring structure. scispace.com |
Determination of Absolute Configuration of this compound
The absolute configuration, or the specific three-dimensional arrangement of atoms at the chiral centers, of this compound was determined to be (2R,6R,2′R,6′R). scispace.com This assignment was achieved by comparing its chiroptical properties, specifically circular dichroism (CD) spectra, with those of known model compounds. scispace.comiupac.org
The CD spectrum of this compound was found to be remarkably similar to that of decaprenoxanthin (B1670095). iupac.org Furthermore, the chirality was confirmed by analyzing ¹H NMR data. A key indicator was the chemical shift difference (Δδ) between the signals of the gem-dimethyl groups on the γ-ring. The observed difference for this compound (Δδ ≈ 0.23 ppm) closely matched that of a model C₁₅ compound with a known 2,6-cis relationship (Δδ ≈ 0.22 ppm), strongly suggesting a cis arrangement for the substituents at the C-2 and C-6 positions in this compound. scispace.com This correlation, combined with the CD data, allowed for the unambiguous assignment of the (2R,6R,2′R,6′R) stereochemistry. scispace.com
Characterization of Stereoisomers and Their Significance
This compound, like many carotenoids, can exist as different stereoisomers, primarily geometric (cis/trans) isomers. Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. allen.insolubilityofthings.com The all-trans isomer is typically the most stable and abundant form in nature. However, the presence of cis isomers has been identified in analyses of this compound and its precursors. researchgate.net
High-performance liquid chromatography (HPLC) analyses of extracts from Micrococcus luteus and recombinant E. coli strains have shown distinct peaks corresponding to the all-trans forms of this compound, flavuxanthin, and lycopene (B16060), alongside smaller peaks identified as their cis isomers. researchgate.net The significance of these stereoisomers lies in their potentially different physical, chemical, and biological properties. allen.in The specific geometry of the polyene chain affects the molecule's shape, which can influence its absorption spectrum, antioxidant capacity, and how it integrates into biological membranes. The 2,6-cis relationship of the substituents on the γ-rings, as determined from NMR studies, is a critical aspect of its configurational isomerism. scispace.com
Structural Analysis of this compound Glucosylated Derivatives (Monoglucoside, Diglucoside)
This compound naturally occurs not only as a free aglycone but also in glucosylated forms, namely this compound monoglucoside and this compound diglucoside. scispace.comresearchgate.net These derivatives are formed by the attachment of one or two glucose units to the hydroxyl groups of the this compound molecule.
The isolation and structural elucidation of these glucosides have been described from sources like Sarcina lutea and Micrococcus yunnanensis. scispace.comresearchgate.netnpatlas.org The structures were confirmed using a combination of spectroscopic methods and chemical analysis. A C₅₀-carotenoid β-D-glucoside previously characterized was definitively identified as this compound mono-β-D-glucoside using ¹H NMR and CD data. scispace.com A dihexoside, presumed to be this compound diglucoside, was also isolated for the first time from Sarcina lutea. scispace.com
Further detailed structural work on the glucosides from Micrococcus yunnanensis involved complete ¹H NMR assignments of their acetylated derivatives (this compound monoglucoside pentaacetate and this compound diglucoside octaacetate). researchgate.net Fast atom bombardment mass spectrometry/mass spectrometry (FAB-MS/MS) analyses of this compound and its monoglucoside were also reported, providing further structural confirmation. researchgate.net The biosynthesis of these derivatives involves the CrtX enzyme, a C₅₀ carotenoid glycosyl transferase, which catalyzes the glucosylation of this compound. researchgate.netnih.gov
Investigation of Other Naturally Occurring and Synthetic this compound Derivatives
Beyond the common glucosides, other derivatives of this compound have been identified. Evidence suggests that in Sarcina lutea, this compound can occur at least partially esterified with a C₄H₅COOH acid. scispace.com
Furthermore, research into the heterologous expression of carotenoid biosynthesis genes has led to the creation of novel, synthetic derivatives. nih.gov In one notable experiment, a hybrid gene cluster was constructed using enzymes from both the this compound pathway of Micrococcus luteus and the decaprenoxanthin pathway of Corynebacterium glutamicum. researchgate.netnih.gov When expressed in E. coli, this hybrid pathway resulted in the production of not only this compound and decaprenoxanthin but also a new, asymmetric C₅₀ carotenoid named sarprenoxanthin. researchgate.netnih.gov This novel compound possesses a unique structure that is a hybrid of this compound (with one γ-ring) and decaprenoxanthin (with one ε-ring). researchgate.net The general class of carotenoid derivatives, including synthetic analogs, is of interest for potential pharmaceutical applications. google.com
Biological Activities and Molecular Mechanisms of Sarcinaxanthin
Antioxidant Activity of Sarcinaxanthin
This compound exhibits significant antioxidant activity, primarily through its ability to quench singlet oxygen and scavenge free radicals. This potency is largely attributed to its distinctive polyene structure.
Singlet Oxygen Quenching Mechanisms and Efficiency
Carotenoids, including this compound, are recognized as highly efficient natural quenchers of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS) that can cause significant cellular damage. The primary mechanism by which carotenoids quench singlet oxygen is through energy transfer, leading to the formation of the carotenoid triplet state nih.govmdpi.com. This process dissipates the excitation energy of singlet oxygen, converting it into heat without consuming the carotenoid itself in the initial quenching step mdpi.com. Chemical quenching, which involves the destruction of the carotenoid, occurs as a much slower secondary process mdpi.com.
Research has quantified the singlet oxygen quenching efficiency of this compound and its glucosylated derivatives. For instance, studies on Micrococcus yunnanensis have shown the following IC₅₀ values for singlet oxygen quenching:
| Compound | IC₅₀ (µM) |
| This compound | 57 |
| This compound Monoglucoside | 54 |
| This compound Diglucoside | 74 |
Table 1: Singlet Oxygen Quenching Activity of this compound and its Glucosylated Derivatives researchgate.net.
These studies indicate that the quenching activity of this compound and its glucosylated compounds can be approximately 40 to 600 times greater than that of α-tocopherol, a well-known antioxidant researchgate.net. The efficiency of singlet oxygen quenching by carotenoids is directly proportional to the increasing number of conjugated double bonds in their structure researchgate.net. Furthermore, the quenching ability of carotenoids can be independent of whether singlet oxygen is generated in the aqueous or lipid phase, though it is dependent on the specific carotenoid incorporated nih.gov.
Free Radical Scavenging Capabilities
Beyond singlet oxygen quenching, this compound also demonstrates capabilities in scavenging various free radicals. Carotenoids typically scavenge reactive free radicals, such as peroxyl and hydroxyl radicals, by undergoing a reaction that results in the formation of carotenyl radicals, often through hydrogen abstraction mdpi.com. This process effectively neutralizes the damaging free radicals.
While specific IC₅₀ values for this compound's free radical scavenging against various radicals (e.g., DPPH, ABTS) are less extensively detailed in the provided search results compared to singlet oxygen quenching, general carotenoid mechanisms provide insight. For example, astaxanthin, another carotenoid, is a potent free radical scavenger, with its activity suggested to be mediated by electron transfer, radical adduct formation, and hydrogen atom transfer nih.gov. Given that this compound is a C50 carotenoid, similar to bacterioruberin (B1237277) (another C50 carotenoid), it is expected to possess superior radical scavenging capacity compared to conventional C40 carotenoids like β-carotene and lycopene (B16060) researchgate.net. Extracts from Kocuria palustris, a this compound-producing bacterium, have also demonstrated antioxidant activity in systems like the β-carotene/linoleic acid assay, indicating their ability to combat lipid peroxidation induced by free radicals researchgate.net.
Structural Basis for Antioxidative Potency (e.g., Conjugated Double Bonds)
The remarkable antioxidative potency of this compound, like other carotenoids, is fundamentally rooted in its molecular structure, particularly its extended system of conjugated double bonds nih.govmdpi-res.com. This compound is a C50 carotenoid, meaning it possesses a longer polyene chain compared to the more common C40 carotenoids (e.g., β-carotene has eleven conjugated double bonds) researchgate.netnih.govresearchgate.net.
This conjugated double bond system allows for the efficient delocalization of electrons along the molecule's backbone nih.gov. This electron delocalization is crucial for neutralizing reactive species because it enables the carotenoid to readily accept or donate electrons, thereby stabilizing highly reactive free radicals or excited states like singlet oxygen nih.govmdpi-res.com. The extensive delocalization allows the carotenoid to accommodate the unpaired electron of a radical, forming a more stable, resonance-stabilized carotenyl radical, which is less reactive and thus less damaging to biological systems mdpi.com. A higher density of conjugated double bonds proportionally amplifies the antioxidant capacity of carotenoids nih.gov.
Photoprotective Mechanisms of this compound
This compound also plays a crucial role in photoprotection, safeguarding cells and molecules from the detrimental effects of light, particularly ultraviolet (UV) radiation and subsequent photooxidative stress.
UV Absorption and Energy Dissipation Pathways
Carotenoids are well-known for their ability to absorb light, which is responsible for their characteristic yellow, orange, or red colors mdpi-res.comchemrj.org. This light absorption capacity, especially in the UV and visible regions, is directly linked to their conjugated double bond system, which mediates their interaction with electromagnetic radiation chemrj.orgmsu.edu.
This compound, through its chromophore (the conjugated polyene chain), efficiently absorbs UV radiation core.ac.ukzu.edu.pk. Once light energy is absorbed, the carotenoid enters an excited state. To prevent this absorbed energy from causing damage to surrounding biological molecules, this compound employs efficient energy dissipation pathways. The primary mechanism involves non-radiative decay processes, where the absorbed excitation energy is converted into thermal energy and safely released, preventing the formation of harmful reactive species zu.edu.pkuni-frankfurt.deresearchgate.net. This internal conversion and vibrational relaxation mechanism is a key aspect of carotenoid photoprotection. Early studies demonstrating carotenoid protection against photodynamic damage were conducted with Micrococcus luteus, a bacterium rich in this compound nih.gov.
Cellular and Molecular Protection Against Photooxidative Stress
The photoprotective role of this compound extends to shielding cellular and molecular components from photooxidative stress, which arises from the generation of reactive oxygen species (ROS) upon light exposure. ROS, such as singlet oxygen and hydroxyl radicals, can inflict damage on vital macromolecules including DNA, lipids, and proteins nih.govbmrat.orgmdpi.com.
This compound, as a C50 carotenoid, functions as a protective agent against such stress, and its potential use in sunscreen formulations has been explored researchgate.net. Carotenoids generally combat photoaging and photooxidative damage by effectively scavenging ROS and modulating oxidative stress-responsive signaling pathways within cells researchgate.netnih.gov. They contribute to cellular integrity by promoting the formation of new skin barriers and enhancing the production of structural proteins like collagen and elastin (B1584352) nih.gov.
Immune System Modulation Associated with Carotenoids and Potential for this compound
Carotenoids are widely recognized for their capacity to modulate the immune system, contributing to enhanced immune responses and the maintenance of immune homeostasis. wikipedia.orgwikidata.orgwikidata.orglipidmaps.orgresearchgate.net Their immunomodulatory effects involve influencing the proliferation and differentiation of various immune cells, including lymphocytes, macrophages, and T cells. psu.edu This orchestration of immune cell function extends to the regulation of cytokine, chemokine, and growth factor production, which collectively helps in balancing immune responses and mitigating the pathogenesis of chronic inflammatory conditions. psu.edu
Furthermore, carotenoids can stimulate the activity of macrophages and cytotoxic T-cells, along with enhancing effector T-cell function. wikidata.org Their anti-inflammatory actions are often attributed to the modulation of critical transcription factors, such as nuclear factor kappa light chain enhancer of activated B cells (NF-κB), thereby inhibiting the expression of pro-inflammatory mediators. psu.edu Carotenoids also exhibit antioxidant properties, which are crucial for immune enhancement by protecting cells from oxidative stress that can arise during immune activity. lipidmaps.orgresearchgate.net While specific detailed studies on this compound's direct immune modulation mechanisms are less extensively documented in the current literature, its classification as a xanthophyll carotenoid and its established antioxidant capabilities suggest a potential for similar immune system modulating effects observed in other carotenoids. wikipedia.orgeasychem.org
Anti-cancer Effects in the Context of Carotenoid Research and Potential for this compound
The mechanisms underlying these anti-cancer effects are multifaceted. Carotenoids can induce apoptosis, a programmed cell death, by targeting various signaling pathways, including both extrinsic and intrinsic apoptotic pathways. thegoodscentscompany.com Some carotenoids, depending on factors such as concentration and cellular redox environment, can even exhibit pro-oxidant effects within cancer cells, leading to elevated reactive oxygen species (ROS) levels that trigger mitochondrial pathways and ultimately cell death. wikidata.orgatamanchemicals.com
Examples of Carotenoid Anti-cancer Mechanisms:
Lycopene: Demonstrated to inhibit cell proliferation and enhance apoptosis in SKOV3 ovarian cancer cells by upregulating BAX and downregulating Bcl-2. It also increased caspase-3 activity and the BAX/Bcl-2 ratio in PANC-1 pancreatic cancer cells. thegoodscentscompany.com
β-carotene: Shown to increase the expression of p21, an inhibitor of cyclin-dependent kinases (CDKs), which induces cell cycle arrest at the G0/G1 phase. It also induced apoptosis in AGS gastric cancer cells by increasing ROS and caspase-3 activity. wikidata.orgthegoodscentscompany.com
Astaxanthin: Exhibits anti-proliferative, anti-apoptotic, and anti-invasion properties by modulating various molecular targets, including STAT3, NF-κB, and PPARγ pathways. It can induce apoptosis by downregulating antiapoptotic proteins (Bcl-2, p-Bad, survivin) and upregulating proapoptotic ones (Bax, Bad, PARP). cdutcm.edu.cnnih.gov
This compound's Anti-cancer Potential: this compound, an orange carotenoid produced by Micrococcus luteus, has been recognized for its anticancer properties. easychem.org Studies investigating carotenoid pigments extracted from Micrococcus spp. (including M. luteus) and Rhodotorula spp. have shown a concentration- and time-dependent decrease in the viability of MCF-7 human breast cancer cells. nih.gov The half maximal inhibitory concentration (IC50) values for these yellow and pink pigments against MCF-7 cells were determined to be 1426.69 µg/ml and 1412.1 µg/ml, respectively. nih.gov
Antimicrobial Properties of this compound-Containing Extracts
This compound, identified as a xanthophyll, has demonstrated notable antimicrobial activity. nih.gov Specifically, the orange carotenoid this compound, derived from Micrococcus luteus, is recognized for its antibacterial and antifungal properties. easychem.org
A carotenoid yellow pigment (CYP) containing this compound, isolated from Kocuria palustris, exhibited moderate antimicrobial activity against various tested pathogens. researchgate.net This extract showed particularly effective antifungal activity against Aspergillus niger NRRLA-326. researchgate.net The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this this compound-containing extract against both Gram-positive and Gram-negative bacteria ranged from 10 to 50 µg/ml. researchgate.net
Antimicrobial Activity of this compound-Containing Extracts
| Pathogen Type | Activity (MIC/MBC Range) researchgate.net | Specific Fungi Tested researchgate.net |
| Gram-positive bacteria | 10-50 µg/ml | N/A |
| Gram-negative bacteria | 10-50 µg/ml | N/A |
| Fungi | Excellent antifungal activity | Aspergillus niger NRRLA-326 |
Membrane-Modifying Activities and Cellular Interactions of Carotenoids Relevant to this compound
Carotenoids are integral components associated with biological membranes, significantly influencing their physical properties and cellular interactions. wikidata.orgscribd.com These hydrophobic molecules primarily reside within the hydrophobic regions of cells. wikidata.org The presence of polar functional groups, such as hydroxyl or keto groups, on the polyene chain of carotenoids can alter their polarity, thereby affecting their precise localization within biological membranes and their interactions with other molecular entities. wikidata.org
Xanthophylls, which are oxygenated carotenoids like this compound, typically span the cell membrane, with their polar moieties positioned towards the aqueous environment (polar rings exposed). scribd.com This contrasts with nonpolar carotenoids, such as lycopene and β-carotene, which tend to be encapsulated entirely within the lipid bilayer. scribd.com The rigid, rod-like structure of polar carotenoid molecules, when intercalated into membranes, can rigidify the fluid phase of the membrane. This effect can decrease the free space within the bilayer core and restrict the penetration of oxygen into the hydrophobic membrane interior, thus offering protection against oxidative degradation. scribd.com
Moreover, the ability of carotenoids to modify membrane fluidity plays a crucial role in protecting cells from various forms of stress. Studies have indicated that an increase in the cellular content of carotenoids can lead to alterations in the fluidity and order of the membranes in living cells. For instance, astaxanthin, a polar carotenoid, has been observed to preserve membrane structure and exhibit potent antioxidant activity, whereas certain nonpolar carotenoids like lycopene and β-carotene have been shown to disrupt the membrane bilayer and promote lipid peroxidation. scribd.com These findings underscore that the antioxidant potential of carotenoids is closely linked to their specific interactions with membrane lipids. scribd.com
Biotechnological Production and Metabolic Engineering of Sarcinaxanthin
Strategies for Enhanced Sarcinaxanthin Production
The heterologous expression of the this compound biosynthetic pathway in well-characterized microbial hosts, such as Escherichia coli, has been a primary strategy for its production. E. coli is an attractive host due to its rapid growth, well-understood genetics, and established fermentation processes.
The entire biosynthetic gene cluster for this compound has been identified in Micrococcus luteus. This cluster, which includes genes such as crtE, crtB, crtI, crtE2, crtYg, and crtYh, has been successfully cloned and expressed in E. coli. Initial studies demonstrated the feasibility of this approach, although the production levels were modest, in the range of 10 to 15 µg/g cell dry weight (CDW) nih.gov.
A significant breakthrough was achieved by expressing the this compound biosynthesis genes from a marine M. luteus isolate, Otnes7, in a lycopene-producing E. coli host. This strategy effectively bypassed the potential bottleneck of lycopene (B16060) synthesis in the heterologous host and resulted in a 150-fold increase in this compound production, reaching up to 2.5 mg/g CDW in shake flask cultures nih.gov. This highlights the importance of ensuring an adequate supply of immediate precursors for the specific carotenoid of interest.
Table 1: Heterologous Production of this compound in E. coli
| Host Strain | Expressed Genes | Key Findings | This compound Titer | Reference |
|---|---|---|---|---|
| E. coli | Complete this compound gene cluster from M. luteus NCTC2665 | Demonstrated the feasibility of heterologous production. | 10-15 µg/g CDW | nih.gov |
| Lycopene-producing E. coli | crtE2, crtYg, crtYh from M. luteus Otnes7 | Overcoming lycopene bottleneck significantly increased production. | Up to 2.5 mg/g CDW | nih.gov |
Furthermore, modifications of the 5' untranslated region (UTR) of mRNA transcripts can profoundly influence translation efficiency. The 5' UTR plays a crucial role in the binding of the ribosome and initiation of translation. Engineering 5' UTR sequences to include elements that enhance ribosome binding can lead to higher protein expression levels without altering transcription levels nih.govnih.govmdpi.commit.edubiorxiv.org. While specific examples for this compound are not yet prevalent in the literature, high-throughput screening of synthetic 5' UTR libraries has been shown to be a powerful tool for optimizing the expression of various proteins and could be applied to the this compound pathway genes mit.edu.
A major limiting factor in the heterologous production of carotenoids is the availability of isoprenoid precursors, namely isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). E. coli naturally synthesizes these precursors through the methylerythritol phosphate (MEP) pathway. Several strategies have been employed to enhance the metabolic flux towards these precursors and, subsequently, towards this compound.
One effective approach is the overexpression of key enzymes in the upstream MEP pathway. For example, the overexpression of D-1-deoxyxylulose 5-phosphate synthase (DXS), a key enzyme in the MEP pathway, has been shown to increase the isoprenoid precursor pool in E. coli, leading to a significant increase in the accumulation of carotenoids like lycopene and zeaxanthin nih.gov. This strategy directly addresses the supply of the fundamental building blocks for carotenoid synthesis.
Another critical strategy is the redirection of metabolic flux from competing pathways. Farnesyl pyrophosphate (FPP) is a key intermediate that serves as a precursor for both carotenoids and other essential molecules like sterols. By inhibiting or downregulating enzymes in competing pathways, more FPP can be channeled towards carotenoid biosynthesis. For instance, in fungal systems, the use of inhibitors for ergosterol biosynthesis, such as ketoconazole, has been shown to redirect FPP towards β-carotene production nih.gov. A similar principle can be applied in heterologous hosts to enhance the production of this compound.
Table 2: Metabolic Engineering Strategies for Enhanced Carotenoid Precursor Supply
| Strategy | Target Enzyme/Pathway | Mechanism | Effect on Carotenoid Production | Reference |
|---|---|---|---|---|
| Overexpression of MEP pathway enzymes | D-1-deoxyxylulose 5-phosphate synthase (DXS) | Increases the pool of isoprenoid precursors (IPP and DMAPP). | Increased accumulation of lycopene and zeaxanthin. | nih.gov |
| Redirection of metabolic flux | Ergosterol biosynthesis pathway | Inhibition diverts the common precursor FPP towards carotenoid synthesis. | Enhanced β-carotene production. | nih.gov |
Bioreactor Cultivation and Process Scale-Up for this compound Yields
Translating the success of shake flask experiments to a larger, industrial scale requires the development of robust bioreactor cultivation processes. Fed-batch fermentation is a widely adopted strategy for achieving high cell densities and, consequently, high product titers in E. coli nih.govfrontiersin.orgnsf.goveppendorf.com. This technique involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which prevents substrate inhibition and the formation of inhibitory byproducts that can occur in traditional batch cultures.
For recombinant this compound production, a fed-batch process would typically start with a batch phase to allow for initial biomass accumulation. This would be followed by a fed-batch phase where a growth-limiting nutrient, such as glucose, is fed at a controlled rate to maintain a desired specific growth rate. This controlled growth helps to avoid oxygen limitation and allows for the accumulation of high cell densities before inducing the expression of the this compound biosynthesis genes nih.govnih.gov.
Process parameters such as pH, temperature, dissolved oxygen, and nutrient feed rate need to be carefully optimized to maximize both biomass and this compound production. For other carotenoids like astaxanthin, scaling up from laboratory-scale (e.g., 2 L) to pilot-scale (e.g., 8 L) bioreactors has been successfully demonstrated, with an observed increase in carotenoid content with the increase in cultivation volume nih.gov. While specific data for large-scale this compound fermentation is still emerging, the principles established for other recombinant products and carotenoids in E. coli provide a solid foundation for its process development and scale-up mdpi.comvliz.benih.govscielo.org.co.
Extraction and Purification Methodologies for this compound
The extraction process typically begins with cell harvesting, followed by cell disruption to release the intracellularly located this compound. For recombinant E. coli, this can be achieved by methods such as freezing and thawing, which facilitates subsequent solvent extraction nih.gov. The choice of solvent is crucial for efficient extraction. A mixture of methanol and acetone (7:3) has been effectively used to extract this compound from M. luteus nih.gov. For other carotenoids produced in recombinant E. coli, acetone alone has also been proven effective mdpi.com.
Following extraction, the crude extract contains a mixture of this compound, other carotenoids, and cellular lipids. Purification is therefore necessary to isolate this compound to a high degree of purity. High-performance liquid chromatography (HPLC) is a powerful technique for both the analysis and purification of carotenoids. Preparative HPLC using a reversed-phase column (e.g., C18) can be employed for the purification of this compound nih.gov.
For larger-scale purification, column chromatography is a more practical approach. The crude extract can be loaded onto a column packed with a stationary phase like silica (B1680970) gel or a C18 reversed-phase material. The different components of the extract are then separated by eluting with a solvent system of increasing polarity. For instance, a mobile phase of hexane and acetone in varying ratios has been used to purify other carotenoids on a silica gel column google.com.
Table 3: Overview of Extraction and Purification Methods for Carotenoids
| Step | Method | Description | Reference |
|---|---|---|---|
| Extraction | Solvent Extraction (Methanol/Acetone) | A mixture of polar solvents used to extract carotenoids from cell biomass. | nih.gov |
| Solvent Extraction (Acetone) | Acetone is used to extract carotenoids, often at an elevated temperature. | mdpi.com | |
| Purification | High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique for separating and purifying compounds. | nih.gov |
| Column Chromatography (Silica Gel/C18) | A preparative chromatographic method for isolating compounds based on their polarity. | google.com |
Advanced Analytical Methodologies in Sarcinaxanthin Research
Spectroscopic Techniques for Structural and Quantitative Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure and determining the concentration of sarcinaxanthin. These techniques exploit the interaction of electromagnetic radiation with the molecule to provide detailed information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound. Both proton (1H NMR) and carbon-13 (13C NMR) spectroscopy are employed to gain comprehensive insights into the atomic connectivity and chemical environment within the molecule researchgate.netbhu.ac.in.
13C NMR spectroscopy offers direct information about the carbon skeleton of the molecule, with typical chemical shifts ranging from 0 to 220 ppm bhu.ac.in. Specific 13C NMR signals have been instrumental in identifying key functional groups within this compound. For instance, signals at δ 86.8 and 87.7 have been attributed to a furanoxide group, while a characteristic signal at δ 204.4 indicates the presence of an allenic group researchgate.net. The advantage of 13C NMR over 1H NMR is its direct revelation of the carbon framework, with each non-equivalent carbon atom yielding a distinct signal bhu.ac.in.
Table 1: Illustrative 13C NMR Chemical Shifts for Key Functional Groups in this compound
| Functional Group | 13C Chemical Shift (δ, ppm) | Reference |
| Furanoxide group | 86.8, 87.7 | researchgate.net |
| Allenic group | 204.4 | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the qualitative and quantitative characterization of this compound by analyzing its absorption profile researchgate.netfdbio-rptu.de. Carotenoids, as a class of pigments, typically exhibit broad absorption bands with multiple maxima or shoulders in the blue spectral region, generally between 400 and 500 nm fdbio-rptu.demsu.edu.
The absorption maxima are highly dependent on the solvent used for extraction and analysis fdbio-rptu.de. For a pigment extract containing this compound, a maximum absorbance at 350 nm in the UVA region has been reported researchgate.net. Other studies on carotenoid derivatives from bacterial strains have shown absorption spectra with maxima between 450 and 456 nm researchgate.net. UV-Vis spectra are commonly recorded using spectrophotometers such as the Hitachi U-3200 researchgate.net. This technique is also frequently coupled with chromatographic methods, where a diode array detector (DAD) can provide UV-Vis spectra for eluted peaks, aiding in identification zu.edu.pk. For example, HPLC analysis of carotenoid production has utilized detection at 471 nm researchgate.net.
Table 2: Representative UV-Vis Absorption Maxima for this compound and Related Carotenoids
| Compound/Extract | Solvent | Absorption Maxima (λmax, nm) | Reference |
| This compound pigment extract | Not specified | 350 | researchgate.net |
| Carotenoid derivatives (general) | Not specified | 450-456 | researchgate.net |
| Carotenoid extracts (HPLC detection) | Not specified | 471 | researchgate.net |
Circular Dichroism (CD) spectroscopy is an indispensable technique for the stereochemical analysis and determination of the absolute configuration of chiral molecules like this compound jasco.huchiralabsxl.comwiley.com. CD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active substance libretexts.org.
Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular mass of this compound and its derivatives, as well as providing detailed structural information through fragmentation analysis chemguide.co.ukacdlabs.com. This compound has a molecular formula of C50H72O2 and a monoisotopic mass of 704.5532 Da uni.lu.
Various advanced MS techniques have been employed in this compound research:
Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS) : This technique has been used for the analysis of this compound and this compound monoglucoside, providing insights into their fragmentation pathways researchgate.net.
High-Resolution FAB-MS (HRFAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) : These high-resolution methods offer precise mass measurements, allowing for the accurate determination of elemental compositions researchgate.netuni-muenster.de. Instruments such as the JEOL JMS-HX100A and JMS-T100LP mass spectrometers have been utilized for these analyses researchgate.net.
MS/MS (Tandem Mass Spectrometry) : This technique involves the fragmentation of selected precursor ions to produce characteristic product ion spectra, which are highly informative for structural elucidation chemguide.co.ukspectroscopyonline.com. For example, a characteristic EI-MS fragment ion of M-80 has been associated with the presence of a furanoxide group in this compound researchgate.net.
The fragmentation patterns observed in mass spectra are reproducible and provide valuable clues about the chemical structure of the compound acdlabs.com. Predicted collision cross section (CCS) values for various adducts can also aid in identification and characterization. For this compound, predicted CCS values for common adducts include [M+H]+ at m/z 705.56048 with a CCS of 272.8 Ų, and [M+Na]+ at m/z 727.54242 with a CCS of 276.1 Ų uni.lu. Similar data are available for this compound diglucoside, with a predicted [M+H]+ at m/z 1029.6662 and a CCS of 299.9 Ų uni.lu.
Table 3: Mass Spectrometry Data for this compound and its Adducts
| Adduct/Ion | m/z (predicted) | Predicted CCS (Ų) | Reference |
| [M+H]+ | 705.56048 | 272.8 | uni.lu |
| [M+Na]+ | 727.54242 | 276.1 | uni.lu |
| [M+NH4]+ | 722.58702 | 269.6 | uni.lu |
| [M+K]+ | 743.51636 | 273.7 | uni.lu |
| [M-H]- | 703.54592 | 266.9 | uni.lu |
| [M]+ | 704.55265 | 271.2 | uni.lu |
| M-80 (fragment) | Not specified | Not specified | researchgate.net |
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are essential for the separation of this compound from complex mixtures, its subsequent identification, and accurate quantification. These methods enable the isolation of the compound for further spectroscopic analysis and facilitate purity assessment.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely employed for the separation, identification, and quantification of this compound and other carotenoids researchgate.netzu.edu.pkresearchgate.net. These techniques are critical for purifying this compound from biological extracts and for monitoring its production or degradation.
HPLC systems typically involve a stationary phase and a mobile phase to separate components based on their differential interactions. UHPLC systems, utilizing smaller particle sizes in their columns, allow for higher operating pressures and offer significant advantages, including reduced analysis times, enhanced resolution, and improved sensitivity compared to conventional HPLC chromtech.comjascoinc.com.
Key operational parameters in HPLC and UHPLC, such as column temperature, significantly influence retention time, selectivity, and peak shape chromtech.com. For instance, increasing column temperature in UHPLC can reduce solvent viscosity and lower backpressure, which is particularly beneficial when using smaller particle sizes and high flow rates chromtech.com.
The reproducibility of retention times and peak areas is paramount for reliable quantitative analysis and method ruggedness chromtech.comwaters.comgcms.cz. UHPLC systems have demonstrated excellent reproducibility, with reported relative standard deviations (RSDs) for retention times often below 0.3% and for peak areas typically below 1% jascoinc.comgcms.cz. For example, studies have shown retention time RSDs in the range of 0.09-0.26% and peak area RSDs between 0.38-0.86% for standard mixtures analyzed by UHPLC jascoinc.com.
HPLC analysis, often coupled with UV-Vis detection, has been used to quantify carotenoid production, such as bisanhydrobacterioruberin, by measuring the dominant peak at a specific wavelength (e.g., 471 nm) researchgate.net. UHPLC systems, like the Waters ACQUITY UPLC system equipped with a BEH Shield RP18 column (1.7 µm particle size), are commonly used for the analysis of carotenoids zu.edu.pk.
Table 4: Typical Reproducibility Metrics in UHPLC Analysis
| Metric | Typical Relative Standard Deviation (RSD) | Reference |
| Retention Time | 0.09% - 0.26% | jascoinc.com |
| Peak Area | 0.38% - 0.86% | jascoinc.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable tools in this compound research, offering high sensitivity, specificity, and the ability to analyze complex biological samples. LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection and identification capabilities of Mass Spectrometry (MS), allowing for accurate separation and quantification of carotenoids creative-proteomics.comtandfonline.com.
In the context of this compound, LC-MS analyses are routinely employed for its qualitative and quantitative assessment in cellular extracts. For instance, studies have utilized systems like an Agilent Ion Trap SL mass spectrometer coupled with an Agilent 1100 series HPLC system, equipped with a diode array detector (DAD) for UV/visible spectrum recording nih.gov. This setup facilitates the quantification of this compound and other carotenoids by analyzing extracted wavelength chromatograms at their peak λmax nih.gov. Other advanced instruments, such as Agilent 1290 Infinity II LC and Thermo Scientific Q Exactive series MS, are commonly utilized for comprehensive carotenoid analysis, providing high-resolution data on molecular structures and concentrations creative-proteomics.com. LC-ESI-MS/MS spectrophotometers have also been used for the chemical characterization of carotenoid yellow pigments, including this compound, from bacteria like Kocuria sp. ekb.eg.
LC-MS has been crucial in elucidating the this compound biosynthetic pathway. By analyzing cell extracts, researchers have identified this compound, its precursors, and intermediates, such as C40 lycopene (B16060), C45 nonaflavuxanthin, and C50 flavuxanthin nih.govnih.govresearchgate.netebi.ac.ukntnu.nosintef.norhea-db.org. For example, LC-MS analysis of Escherichia coli hosts expressing Micrococcus luteus gene clusters confirmed the production of this compound and its glucosylated forms, with production levels reaching up to 2.3 mg/g cell dry weight nih.govnih.govresearchgate.net. This technique also helps in identifying potential bottlenecks in heterologous production systems, such as lycopene synthesis limiting this compound accumulation nih.gov. Furthermore, Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB-MS/MS) analyses have been reported for the characterization of this compound and this compound monoglucoside, providing detailed structural information nih.gov.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid analytical method for the initial separation and identification of carotenoids, including this compound researchgate.netscispace.comnih.govliverpool.ac.ukut.ac.irgwdguser.deazecs.az. TLC operates on the principle of differential affinities of compounds for a stationary phase (typically silica (B1680970) gel, aluminum oxide, or cellulose (B213188) coated on an inert substrate like glass or plastic) and a mobile phase (a solvent system) azecs.az. This differential migration allows for the separation of components within a mixture, appearing as distinct spots azecs.az.
In this compound research, TLC has been applied for:
Initial Pigment Characterization: It provides a preliminary means of identifying carotenoids in crude extracts liverpool.ac.uk. For instance, characterization of pigment extracts from Kocuria sp. and Micrococcus luteus often begins with TLC analysis researchgate.netnih.govut.ac.ir.
Monitoring Chemical Reactions: Due to its simplicity and speed, TLC is frequently used to monitor chemical reactions, such as saponification steps to remove contaminants from carotenoid extracts scispace.comazecs.az.
Separation of Carotenoid Compounds: TLC can effectively separate different carotenoid compounds, including this compound and its derivatives. Studies have shown TLC analysis revealing multiple pigment spots with characteristic Rf values and UV-Vis absorbance spectra, indicative of C50 carotenoids like bacterioruberins and spirilloxanthins nih.gov. For example, three red pigment spots were revealed from Kocuria sp. RAM1 extracts with Rfs of 0.4, 0.6, and 0.73 using a chloroform:methanol solvent system nih.gov.
While TLC offers a quick assessment, it is often followed by more advanced techniques like HPLC or LC-MS for detailed structural confirmation and quantification researchgate.netnih.gov.
Omics Technologies in this compound Pathway and Producer Analysis
Omics technologies, encompassing genomics, metabolomics, transcriptomics, and proteomics, provide a comprehensive systems-level understanding of biological processes. These approaches are increasingly vital in unraveling the intricate details of this compound biosynthesis, its regulation, and the characteristics of its producing organisms acs.orgnih.gov.
Genomics and Comparative Genomics of this compound-Producing Organisms
Genomics involves the study of an organism's entire genetic material, while comparative genomics focuses on analyzing and comparing the genomes of different species or strains. These approaches are fundamental to identifying and characterizing the gene clusters responsible for this compound biosynthesis.
Key findings from genomic studies include:
Identification of Biosynthetic Gene Clusters: The biosynthetic gene cluster for γ-cyclic C50 carotenoid this compound has been identified and characterized in Micrococcus luteus strains, such as NCTC2665 and Otnes7 nih.govnih.govresearchgate.netntnu.nosintef.norhea-db.orgmdpi.comasm.org. This cluster typically includes genes like crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX nih.govnih.govresearchgate.netntnu.nosintef.norhea-db.orgmdpi.comasm.org.
crtE, crtB, and crtI are involved in the initial steps of carotenoid synthesis, leading to lycopene formation nih.govgoogle.com.
crtE2 encodes lycopene elongase, which extends the C40 lycopene backbone nih.govresearchgate.netsintef.no.
crtYg and crtYh encode subunits of the C50 γ-cyclase, which catalyze the cyclization of flavuxanthin to this compound nih.govresearchgate.netsintef.noresearchgate.net.
crtX is responsible for the glucosylation of this compound nih.govnih.govresearchgate.netsintef.no.
Producer Identification: Genomic analysis has confirmed this compound production in various bacteria, including Micrococcus luteus (e.g., strain MlS14) researchgate.netmdpi.com, Kocuria palustris ejbiotechnology.info, and Micrococcus yunnanensis nih.gov.
Comparative Genomics: Comparing the this compound gene cluster in M. luteus with analogous C50 carotenoid biosynthetic gene clusters (e.g., for decaprenoxanthin (B1670095) in Corynebacterium glutamicum or C.p.450 in Dietzia sp.) reveals similarities and differences in genetic organization and enzyme functions nih.govresearchgate.netrhea-db.orgresearchgate.netasm.org. Such comparisons have provided insights into the diverse catalytic functions of bacterial C50 carotenoid cyclases, leading to the synthesis of structurally varied carotenoids, including the discovery of sarprenoxanthin nih.govresearchgate.netasm.org.
Heterologous Expression: Cloning and expressing these gene clusters in non-carotenogenic hosts like Escherichia coli have been instrumental in experimentally elucidating the this compound biosynthetic pathway and optimizing its heterologous production nih.govnih.govresearchgate.netsintef.norhea-db.orgasm.org. For example, expressing M. luteuscrtE2YgYh genes in a lycopene-producing E. coli host resulted in up to 2.5 mg/g cell dry weight this compound production nih.govnih.govresearchgate.net.
Metabolomics for Pathway Intermediates and Production Profiling
Pathway Intermediates: Metabolomic analysis, often utilizing mass spectrometry-based methods, has confirmed the sequential conversion of farnesyl pyrophosphate (FPP) to C40 lycopene, C45 nonaflavuxanthin, C50 flavuxanthin, and finally C50 this compound nih.govnih.govresearchgate.netebi.ac.ukntnu.nosintef.norhea-db.orgntnu.edu. This detailed profiling helps in confirming the proposed steps of the biosynthesis.
Production Profiling: Metabolomics allows for the quantitative analysis of this compound accumulation in producer strains or engineered hosts nih.govejbiotechnology.info. This is crucial for optimizing fermentation conditions and assessing the efficiency of metabolic engineering strategies. For instance, studies have shown that Kocuria palustris isolates can reach high this compound concentrations (e.g., 112,480 μg/L) under optimized conditions ejbiotechnology.info.
Understanding Metabolic Bottlenecks: By quantifying intermediates and end products, metabolomics can reveal metabolic bottlenecks that limit this compound production, guiding strategies for pathway engineering to enhance yield nih.gov.
Transcriptomics and Proteomics in the Context of Biosynthesis Regulation
Transcriptomics and proteomics are powerful omics technologies that provide insights into gene expression and protein abundance, respectively, offering a deeper understanding of the regulatory mechanisms governing this compound biosynthesis.
Transcriptomics: This field involves the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression levels. In this compound research, transcriptomics can reveal which genes in the crt cluster are upregulated or downregulated under specific environmental conditions or genetic manipulations nih.govjmb.or.kr. For example, studies on carotenoid-producing bacteria have shown that manipulating metabolic pathways linked to specific carotenoid synthesis can substantially improve production, often correlated with increased activity of key genes jmb.or.kr. The expression levels of Crt genes mRNA have been found to be significantly higher in transformed E. coli compared to some Micrococcus luteus strains, indicating transcriptional regulation ut.ac.ir.
Proteomics: Proteomics focuses on the identification and quantification of the entire set of proteins (the proteome) in a biological sample acs.org. In the context of this compound biosynthesis, proteomics helps in identifying the enzymes (proteins) involved in the pathway, assessing their abundance, and understanding post-transcriptional modifications that might affect their activity acs.orgtdl.orgmdpi.comslavovlab.net. Mass spectrometry-based proteomics methods allow for the accurate quantification of proteins, providing direct evidence for changes in protein synthesis and degradation that contribute to metabolic regulation slavovlab.net. While direct proteomics data specifically on this compound pathway regulation is less detailed in the provided search results, the general application of proteomics in understanding bacterial metabolism and enzyme expression is well-established tdl.orgmdpi.comslavovlab.netscispace.com. The integration of proteomics with other omics data, such as transcriptomics and metabolomics, allows for a more comprehensive understanding of the correlations between gene expression, protein levels, and metabolite production, ultimately aiding in mapping regulatory network interactions for this compound biosynthesis nih.gov.
Sarcinaxanthin Derivatives: Synthesis, Characterization, and Functional Exploration
Chemoenzymatic and Chemical Synthesis Approaches for Sarcinaxanthin Derivatives
The synthesis of this compound and its derivatives is a complex process that has been approached through both biosynthetic and chemical methods. Due to the intricate nature of these molecules, purely chemical synthesis is often challenging. google.com A biosynthetic route, particularly utilizing genetically modified organisms, is a more practical approach for producing these compounds. google.com This allows for the manipulation of the biosynthetic gene cluster, which can lead to increased yields or the creation of novel carotenoid structures. google.com
One of the key strategies in the synthesis of C50 carotenoids like this compound is the C20 + C10 + C20 = C50 approach. researchgate.net For instance, the synthesis of this compound has been achieved using camphoric acid as a starting material for the C20 end group. researchgate.net A critical step in this synthesis involves a ring enlargement of a cyclopentane (B165970) derivative. researchgate.net
Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful alternative for creating this compound derivatives. researchgate.netnih.govmdpi.comrsc.org These approaches leverage the high regio- and stereoselectivity of enzymes, which can simplify complex syntheses and avoid the need for extensive protecting group manipulations that are often required in purely chemical methods. researchgate.netnih.gov For example, engineered enzymes have been used to perform challenging reactions like the catalytic, enantioselective oxidation of alkenes to ketones, which can be a key step in synthesizing complex molecules. researchgate.net
The biosynthetic pathway for this compound in organisms like Micrococcus luteus has been elucidated, providing a roadmap for chemoenzymatic and biosynthetic production. asm.orgnih.gov This pathway involves the conversion of lycopene (B16060) to flavuxanthin, followed by cyclization to form this compound. nih.gov The genes responsible for these steps, such as those encoding lycopene elongase and C50 carotenoid γ-cyclase, can be expressed in heterologous hosts like E. coli to produce this compound. asm.orgnih.gov By manipulating these genes, it's possible to produce not only this compound but also other related C50 carotenoids. nih.gov
Structural Elucidation of Novel this compound Analogs and Glucosides
The identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and spectrometric techniques. These methods are crucial for determining the precise chemical structure, including the stereochemistry, of these complex molecules. ontosight.ai
Key techniques used for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is instrumental in determining the structure of this compound and its glucosides. researchgate.netjst.go.jpscispace.com For instance, improved 1H NMR data have shown that this compound is a centrosymmetric molecule with terminal methylene (B1212753) groups in substituted γ-rings. scispace.com
Mass Spectrometry (MS) : Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and tandem MS (MS/MS) are used to determine the molecular weight and fragmentation patterns of these compounds. researchgate.netjst.go.jp This information helps in confirming the identity of known derivatives and in characterizing new ones. researchgate.netjst.go.jp
UV-Visible Spectroscopy : The conjugated double bond system in carotenoids gives them their characteristic color and absorption spectra. ontosight.ainih.gov UV-Vis spectroscopy is used to identify the characteristic "three-finger" shape of the absorption spectrum, which is typical for many carotenoids. nih.gov
Circular Dichroism (CD) : CD spectroscopy is used to determine the absolute configuration of chiral molecules like this compound. scispace.com
Through these methods, several novel this compound analogs and glucosides have been identified. For example, in addition to this compound itself, its monoglucoside and diglucoside derivatives have been isolated and characterized from bacteria like Micrococcus yunnanensis. researchgate.netjst.go.jp The structures of these glucosides have been confirmed through detailed analysis of their NMR and MS data. researchgate.netjst.go.jp
Furthermore, the study of biosynthetic pathways has led to the discovery of new, related carotenoids. For instance, the expression of a hybrid gene cluster containing genes from both M. luteus and Corynebacterium glutamicum resulted in the production of a novel asymmetric C50 carotenoid named sarprenoxanthin, which has both ε- and γ-cyclic end groups. asm.org
The table below summarizes some of the key this compound derivatives that have been structurally elucidated:
| Compound Name | Molecular Formula | Key Structural Features | Source Organism |
| This compound | C50H72O2 | Symmetrical C50 carotenoid with two γ-end groups. researchgate.net | Sarcina lutea, Cellulomonas biazotea, Micrococcus luteus researchgate.netasm.org |
| This compound Monoglucoside | Not specified | This compound with one glucose unit attached. researchgate.netjst.go.jp | Micrococcus yunnanensis researchgate.netjst.go.jp |
| This compound Diglucoside | Not specified | This compound with two glucose units attached. researchgate.netjst.go.jp | Micrococcus yunnanensis researchgate.netjst.go.jp |
| Sarprenoxanthin | Not specified | Asymmetrical C50 carotenoid with one ε- and one γ-cyclic end group. asm.org | Produced in genetically engineered E. coli. asm.org |
Investigation of Biological Activities of this compound Derivatives and Structure-Activity Relationships
This compound and its derivatives have been investigated for a range of biological activities, with a particular focus on their antioxidant properties. ontosight.aiekb.eg Carotenoids, in general, are known for their ability to protect cells from damage caused by free radicals, and this compound is no exception. ontosight.ai
Studies have shown that this compound exhibits promising antioxidant and photoprotective activities. ekb.eg The antioxidant activity of this compound and its glucosides has been evaluated using various assays, such as the singlet oxygen quenching model. researchgate.netjst.go.jp In this model, the IC50 values (the concentration required to inhibit 50% of the activity) for this compound, this compound monoglucoside, and this compound diglucoside were found to be 57 µM, 54 µM, and 74 µM, respectively. researchgate.netjst.go.jp These results suggest that all three compounds have significant antioxidant potential.
The structure-activity relationship (SAR) is a key concept in understanding how the chemical structure of a molecule influences its biological activity. wikipedia.org For this compound and its derivatives, the length of the polyene chain, the presence of functional groups like hydroxyls, and the nature of the end groups all play a role in determining their biological properties. nih.gov
For example, the addition of glucose units to the this compound backbone appears to modulate its antioxidant activity. While this compound monoglucoside showed slightly higher activity than the parent compound in the singlet oxygen quenching assay, the diglucoside was somewhat less active. researchgate.netjst.go.jp This suggests that the number and position of the glucose moieties can influence the molecule's ability to interact with and neutralize reactive oxygen species.
In addition to their antioxidant effects, some crude pigment extracts containing this compound have been reported to have antibacterial activity against various bacteria, including Staphylococcus, Klebsiella, and Pseudomonas species. researchgate.net However, more research is needed to determine the specific contribution of this compound and its derivatives to this activity.
The table below summarizes the reported biological activities of this compound and its derivatives:
Future Directions and Emerging Research Avenues for Sarcinaxanthin
Deeper Regulatory Aspects of Sarcinaxanthin Biosynthesis and Gene Expression
Understanding the intricate regulatory mechanisms governing this compound biosynthesis is crucial for optimizing its production. Current knowledge suggests that gene expression, particularly at the transcriptional level, plays a significant role in determining the amount of gene product made. blackwellpublishing.com Future research should focus on identifying and characterizing the specific transcriptional factors, promoters, and other regulatory elements that control the expression of genes within the this compound biosynthetic pathway.
For instance, studies have shown that fine-tuning the expression of biosynthetic genes, such as those from Micrococcus luteus (e.g., crtE2, crtYg, crtYh), can lead to controlled production levels of this compound in heterologous hosts like Escherichia coli. nih.gov Overexpression of primary sigma factor genes, such as sigA in Corynebacterium glutamicum, has been demonstrated to significantly improve the production of native and non-native carotenoids, including this compound, by up to 8-fold for lycopene (B16060), a precursor. researchgate.net Further investigation into such global regulatory elements and their specific impact on this compound yield and pathway flux is warranted. Epigenetic controls and their influence on carotenoid biosynthesis, which are not yet fully understood, also represent a promising area for future exploration. frontiersin.org
Comprehensive Functional Characterization of Underexplored Biosynthetic Enzymes
While the core this compound biosynthetic pathway has been elucidated, involving enzymes like CrtE, CrtB, CrtI, CrtE2, CrtYg, CrtYh, and CrtX for glucosylation, the precise functional characteristics of all enzymes, especially those with diverse or multiple catalytic functions, require further detailed study. nih.govnih.gov For example, the C50 carotenoid cyclases (CrtYg and CrtYh) from Micrococcus luteus are known to be key catalysts, and their diverse functions in synthesizing structurally different carotenoids, including sarprenoxanthin, highlight the complexity that still needs to be fully understood. nih.gov
Research should aim to:
Elucidate enzyme kinetics and mechanisms: Determine the kinetic parameters (Km, Vmax) and reaction mechanisms of each enzyme in the pathway, particularly for less characterized enzymes or those exhibiting promiscuous activity.
Investigate substrate specificity and product diversity: Explore the range of substrates that these enzymes can act upon and the variety of products they can generate, which could lead to the discovery of novel this compound derivatives or related C50 carotenoids.
Structure-function relationships: Combine biochemical characterization with structural biology techniques to understand how the enzyme's three-dimensional structure dictates its catalytic activity and specificity.
Discovery and Characterization of Novel this compound-Producing Microorganisms from Diverse Environments
Currently, this compound production has been reported in a limited number of bacteria, primarily Micrococcus luteus, Micrococcus yunnanensis, and Kocuria palustris. nih.govlipidmaps.orgresearchgate.netresearchgate.net The vast majority of microorganisms in natural environments remain uncultured and unexplored, representing a significant untapped resource for novel natural products, including carotenoids. frontiersin.orgmdpi.comnih.gov
Future efforts should focus on:
Bioprospecting in extreme and underexplored niches: Investigate diverse environments such as deep-sea sediments, polar regions, hot springs, and plastic biofilms, which have shown potential as sources of novel bacteria-produced carotenoids. researchgate.net
Advanced cultivation techniques: Employ innovative approaches like Uncultured Soil Technology (UST) or isolation chip (iChip) technology to cultivate previously unculturable microorganisms, as these methods have proven successful in discovering new bioactive compounds like teixobactin. frontiersin.orgnih.gov
Metagenomics and single-cell genomics: Utilize culture-independent metagenomics and single-cell genome mining to directly identify novel biosynthetic gene clusters (BGCs) for this compound or related carotenoids from environmental DNA, even without cultivating the producing organisms. mdpi.comnih.gov
Advanced Metabolic and Process Engineering for Sustainable and Scalable this compound Production
To achieve sustainable and scalable production of this compound, advanced metabolic and process engineering strategies are essential. This involves optimizing microbial hosts and fermentation processes.
Key areas for future development include:
Host strain engineering: Employ synthetic biology and metabolic engineering tools to enhance this compound yield in well-characterized hosts like Escherichia coli or Corynebacterium glutamicum. This can involve optimizing precursor supply, redirecting metabolic flux, and eliminating competing pathways. mdpi.commdpi.comresearchgate.net For instance, C. glutamicum has been engineered to produce non-native C50 carotenoids like this compound. researchgate.netmdpi.com
CRISPR and gene editing technologies: Utilize precise gene editing tools to modify actinomycetes' metabolic pathways, boosting pigment production and enabling the development of new pigments with enhanced properties. mdpi.com
Bioreactor optimization: Develop and optimize fermentation processes, such as fed-batch fermentation, to maximize yield and maintain stability at industrial scales. This includes exploring physicochemical properties of natural organisms, including extremophilic bacteria, for more cost-effective production. mdpi.comd-nb.info
Computational modeling and simulation: Integrate computational and experimental approaches for advanced modeling and simulation of metabolic pathways to predict and optimize microbial metabolism, addressing challenges in scaling up bioprocesses. d-nb.infonumberanalytics.com
High-Resolution Structural Biology Studies of this compound-Interacting Proteins and Enzymes
Understanding the three-dimensional structures of enzymes involved in this compound biosynthesis and proteins that interact with this compound is fundamental for rational engineering and drug discovery.
Future research should prioritize:
X-ray crystallography: Obtain high-resolution crystal structures of this compound biosynthetic enzymes, which can provide atomic-level details crucial for understanding their catalytic mechanisms and for designing improved variants. technologynetworks.comberstructuralbioportal.org
Cryo-electron microscopy (Cryo-EM): Utilize cryo-EM for studying large protein complexes or membrane proteins involved in the pathway, especially those that are difficult to crystallize, providing near-atomic resolution structures. technologynetworks.comscilifelab.senih.gov
NMR spectroscopy: Employ NMR to study protein dynamics, interactions with small ligands (like this compound itself or pathway intermediates), and conformational changes. technologynetworks.comscilifelab.se
Integrated structural biology approaches: Combine multiple structural biology techniques (e.g., X-ray crystallography, cryo-EM, NMR, mass spectrometry-based structural proteomics, SAXS) to gain a comprehensive understanding of these biomolecules and their interactions. technologynetworks.comscilifelab.secas.cz
Application of Multi-Omics and Systems Biology Approaches for Holistic Understanding
Multi-omics technologies and systems biology offer a holistic framework to understand the complex biological processes underlying this compound production. Integrating data from various biological layers can provide deeper insights into gene function, regulatory mechanisms, and phenotype expression. mdpi.comnih.govcmbio.iobioscipublisher.com
Future research should leverage:
Genomics and transcriptomics: Analyze the genetic blueprint and gene expression patterns of this compound-producing organisms under different conditions to identify regulatory elements and understand gene function. mdpi.comnih.govbioscipublisher.com
Proteomics and metabolomics: Profile proteins and metabolites to uncover functional insights into enzyme activity, metabolic changes, and interactions within the biosynthetic pathway. mdpi.comnih.govcmbio.io
Integrated data analysis: Develop and apply advanced computational tools and bioinformatics methods for integrating diverse multi-omics datasets. This includes network construction, machine learning, and big data visualization to navigate data complexity and build biologically meaningful narratives. mdpi.comnih.govcmbio.iobioscipublisher.com
Systems biology modeling: Construct comprehensive systems biology models that integrate multi-omics data to predict and optimize this compound production, providing a more complete understanding of its biosynthesis and regulation. nih.govbioscipublisher.comnih.gov
By pursuing these future directions, research on this compound can advance from fundamental understanding to practical applications, paving the way for its sustainable production and broader utilization in various industries.
Q & A
Q. What spectroscopic and chromatographic methods are most effective for identifying and characterizing sarcinaxanthin in microbial samples?
To identify this compound, researchers typically combine UV-Vis spectroscopy (to detect absorption maxima characteristic of carotenoids, e.g., ~450–500 nm) with HPLC-MS for precise molecular weight determination and structural elucidation . NMR spectroscopy further confirms stereochemical details. For microbial samples, protocols should include cell lysis (e.g., bead-beating), solvent extraction (e.g., acetone/methanol), and purification steps (e.g., column chromatography) to isolate this compound from lipid matrices .
Q. How can researchers design experiments to study this compound biosynthesis pathways in Micrococcus spp.?
Key steps include:
- Gene knockout studies : Target putative crt gene clusters (e.g., crtE, crtB) using CRISPR-Cas9 to observe pathway disruptions.
- Isotopic labeling : Use -glucose to track carbon flux into this compound via LC-MS.
- Enzyme assays : Purify candidate enzymes (e.g., phytoene synthase) and measure activity in vitro using substrates like geranylgeranyl pyrophosphate .
Controls should include wild-type strains and solvent-only treatments to distinguish abiotic degradation .
Q. What criteria should guide the selection of microbial strains for comparative studies on this compound production?
Prioritize strains with:
- Genomic annotations : Publicly available genomes (e.g., NCBI RefSeq) with carotenoid biosynthesis pathways.
- Environmental metadata : Strains from high-UV or oxidative stress niches may overproduce this compound as a protective agent.
- Growth parameters : Optimum pH, temperature, and carbon source compatibility with experimental setups (e.g., bioreactor scalability) .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant activity be systematically addressed?
Contradictions often arise from:
- Assay variability : Standardize methods (e.g., DPPH radical scavenging vs. lipid peroxidation assays) and report molar extinction coefficients.
- Sample purity : Quantify this compound purity via HPLC (>95%) and disclose co-extracted metabolites (e.g., lipids) that may confound results.
- Biological models : Use isogenic cell lines or microbial mutants to isolate this compound-specific effects . Replicate studies under identical conditions and publish negative results to reduce publication bias .
Q. What experimental strategies optimize the yield of this compound in heterologous expression systems?
Approaches include:
- Promoter engineering : Use inducible promoters (e.g., P) to synchronize this compound production with growth phase.
- Co-factor balancing : Overexpress NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to support carotenoid desaturases.
- Membrane engineering : Modify host lipid composition (e.g., E. coli with increased phosphatidylglycerol) to stabilize carotenoid accumulation . Validate yields using gravimetric analysis and cross-reference with spectrophotometric data .
Q. How should researchers integrate multi-omics data to elucidate this compound’s role in microbial stress response?
- Transcriptomics : Compare RNA-seq profiles of Micrococcus luteus under UV stress ± this compound knockout mutants.
- Metabolomics : Pair LC-MS data with pathway analysis tools (e.g., KEGG Mapper) to identify correlated metabolites (e.g., trehalose, SOD enzymes).
- Proteomics : Use SILAC labeling to quantify this compound-binding proteins during oxidative stress . Normalize datasets to cell count or protein concentration to mitigate batch effects .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC calculations).
- Multivariate analysis : Use PCA or PLS to disentangle synergistic effects (e.g., this compound + α-tocopherol).
- Error propagation : Report confidence intervals for IC values derived from triplicate experiments . Open-source tools like R/BioConductor or Python’s SciPy ensure reproducibility .
Methodological Guidance for Data Integrity
Q. How can researchers ensure reproducibility in this compound extraction protocols?
- Document solvent ratios : Specify acetone:methanol ratios (e.g., 7:3 v/v) and extraction time/temperature.
- Reference standards : Use commercially available this compound (e.g., Sigma-Aldrich) for calibration curves.
- Deposit protocols : Share step-by-step methods on platforms like Protocols.io with DOI links .
Q. What strategies validate computational predictions of this compound-protein interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
